ACETAMIDE,N-[2-(METHYLAMINO)-6-BENZOTHIAZOLYL]-
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Overview
Description
ACETAMIDE,N-[2-(METHYLAMINO)-6-BENZOTHIAZOLYL]- is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ACETAMIDE,N-[2-(METHYLAMINO)-6-BENZOTHIAZOLYL]- typically involves the reaction of 2-aminobenzothiazole with methylamine and acetic anhydride. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as electrosynthesis, can be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
ACETAMIDE,N-[2-(METHYLAMINO)-6-BENZOTHIAZOLYL]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of ACETAMIDE,N-[2-(METHYLAMINO)-6-BENZOTHIAZOLYL]- oxide.
Reduction: Formation of N-(2-Methylamino)-1,3-Benzothiazol-6-Yl)ethanol.
Substitution: Formation of various substituted benzothiazole derivatives.
Scientific Research Applications
ACETAMIDE,N-[2-(METHYLAMINO)-6-BENZOTHIAZOLYL]- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer and antiviral activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of ACETAMIDE,N-[2-(METHYLAMINO)-6-BENZOTHIAZOLYL]- involves its interaction with specific molecular targets. It can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit the synthesis of nucleic acids or proteins, thereby exerting its antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Bleomycin: An antineoplastic drug.
Tiazofurin: An antineoplastic drug.
Uniqueness
ACETAMIDE,N-[2-(METHYLAMINO)-6-BENZOTHIAZOLYL]- is unique due to its specific substitution pattern on the benzothiazole ring, which imparts distinct biological activities. Its methylamino group enhances its interaction with molecular targets, making it a promising candidate for further research and development .
Properties
CAS No. |
16349-37-4 |
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Molecular Formula |
C10H11N3OS |
Molecular Weight |
221.278 |
IUPAC Name |
N-[2-(methylamino)-1,3-benzothiazol-6-yl]acetamide |
InChI |
InChI=1S/C10H11N3OS/c1-6(14)12-7-3-4-8-9(5-7)15-10(11-2)13-8/h3-5H,1-2H3,(H,11,13)(H,12,14) |
InChI Key |
YPYAGNMJHWIZMQ-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC |
Synonyms |
Acetamide, N-[2-(methylamino)-6-benzothiazolyl]- (8CI) |
Origin of Product |
United States |
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